Binding Site and Mechanism of Action: Extracellular LBD vs. Intracellular Kinase Domain
UniPR505 functions as a competitive antagonist of ephrin-A1 binding to the extracellular ligand-binding domain (LBD) of EphA2, with a Ki value of 370 nM [1]. This mechanism is distinct from that of ATP-competitive kinase inhibitors like ALW-II-41-27, which target the intracellular kinase domain (IC50 = 11 nM) .
| Evidence Dimension | Binding domain and mechanism |
|---|---|
| Target Compound Data | Extracellular LBD antagonist; Ki = 370 nM |
| Comparator Or Baseline | ALW-II-41-27: Intracellular ATP-competitive kinase inhibitor; IC50 = 11 nM |
| Quantified Difference | Different target domains and inhibition mechanisms; UniPR505 exhibits ~34-fold lower potency in biochemical assay but offers a distinct extracellular mode of action. |
| Conditions | Biochemical binding and kinase activity assays. |
Why This Matters
Selection of an LBD antagonist like UniPR505 avoids the potential for broad kinome cross-reactivity common to ATP-competitive inhibitors, which is critical for experiments requiring pathway-specific interrogation of ephrin-dependent signaling.
- [1] Incerti M, Russo S, Corrado M, et al. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of UniPR505, a new 3α-carbamoyloxy derivative with antiangiogenetic properties. Eur J Med Chem. 2020;189:112083. (Ki = 370 nM). View Source
